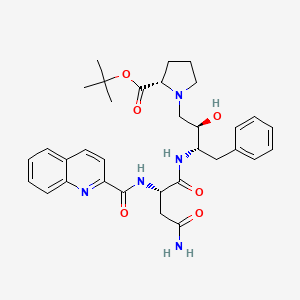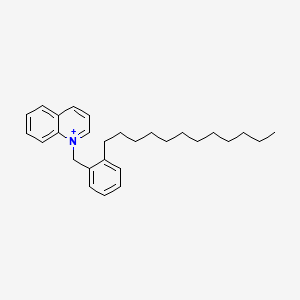
1-Dodecylbenzylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecylbenzylquinoline is a chemical compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
Vorbereitungsmethoden
The synthesis of 1-Dodecylbenzylquinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid . Industrial production methods often utilize these classical synthetic routes but may incorporate modern techniques such as microwave-assisted synthesis or the use of ionic liquids to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
1-Dodecylbenzylquinoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts such as palladium on carbon (Pd/C).
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination and acidic or basic conditions for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted quinolines and benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Dodecylbenzylquinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Dodecylbenzylquinoline involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Vergleich Mit ähnlichen Verbindungen
1-Dodecylbenzylquinoline can be compared with other quinoline derivatives such as chloroquine and quinine, which are well-known for their antimalarial properties . Unlike these compounds, this compound features a long alkyl chain, which may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity . Other similar compounds include isoquinoline and quinazoline derivatives, which also exhibit diverse biological activities but differ in their core structures and substitution patterns .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development in fields such as medicinal chemistry, biology, and industrial chemistry.
Eigenschaften
CAS-Nummer |
68877-28-1 |
|---|---|
Molekularformel |
C28H38N+ |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
1-[(2-dodecylphenyl)methyl]quinolin-1-ium |
InChI |
InChI=1S/C28H38N/c1-2-3-4-5-6-7-8-9-10-11-17-25-18-12-13-20-27(25)24-29-23-16-21-26-19-14-15-22-28(26)29/h12-16,18-23H,2-11,17,24H2,1H3/q+1 |
InChI-Schlüssel |
CNLZTMKTPMBSIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1C[N+]2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


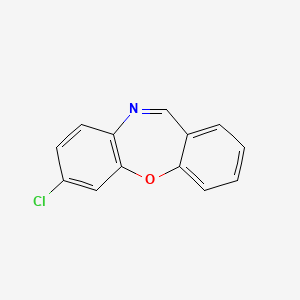
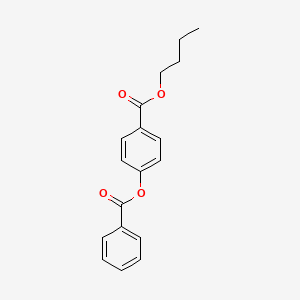
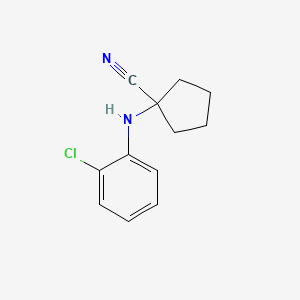
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
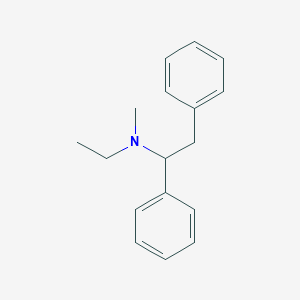

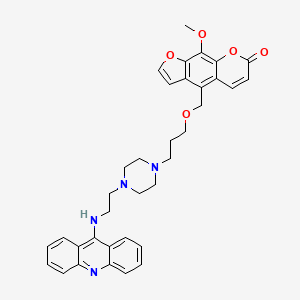
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
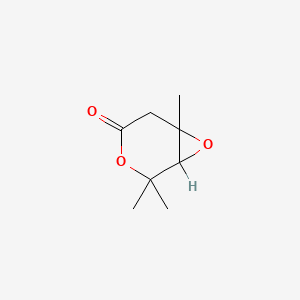
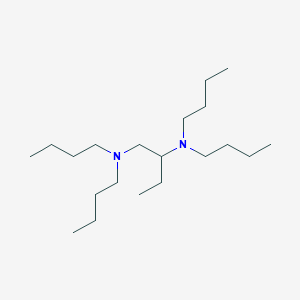
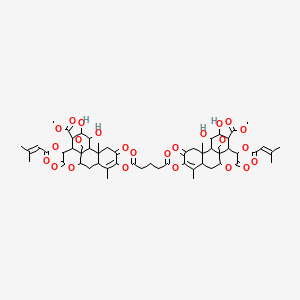
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)

